2-cyanoaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyanoaziridine-1-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a derivative of aziridine, a three-membered nitrogen-containing ring, with a cyano group and a carboxamide group attached. This compound has been studied for its potential anti-tumor properties and its ability to undergo various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanoaziridine-1-carboxamide typically involves the reaction of an aziridine with an isocyanate. One common method involves the cyclization of this compound in the presence of hydroxide ions . This reaction can be carried out under mild conditions and yields the desired product in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyanoaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The cyano and carboxamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxazolines, oxazolidines, and thiazolines .
Wissenschaftliche Forschungsanwendungen
2-cyanoaziridine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-cyanoaziridine-1-carboxamide involves the generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels . These effects lead to cell death through a combination of necrosis and apoptosis. The compound does not alkylate nucleophiles, which distinguishes it from other aziridine-containing molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its ability to induce cell death through both necrosis and apoptosis without alkylating nucleophiles. This property makes it a promising candidate for further research and development in anti-cancer therapies .
Eigenschaften
CAS-Nummer |
56368-59-3 |
---|---|
Molekularformel |
C4H5N3O |
Molekulargewicht |
111.1 g/mol |
IUPAC-Name |
2-cyanoaziridine-1-carboxamide |
InChI |
InChI=1S/C4H5N3O/c5-1-3-2-7(3)4(6)8/h3H,2H2,(H2,6,8) |
InChI-Schlüssel |
RMSRKYVNQYEPHO-UHFFFAOYSA-N |
SMILES |
C1C(N1C(=O)N)C#N |
Kanonische SMILES |
C1C(N1C(=O)N)C#N |
Piktogramme |
Irritant |
Synonyme |
BA 1 BA-1 N-(2-cyanoethylene)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.